molecular formula C24H25N5O3 B14106729 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14106729
M. Wt: 431.5 g/mol
InChI Key: FMHCCAFNZRYXHS-UHFFFAOYSA-N
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Description

1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and substitution reactions . Industrial production methods may employ continuous flow reactors to optimize yield and reduce reaction times.

Chemical Reactions Analysis

1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3

InChI Key

FMHCCAFNZRYXHS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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